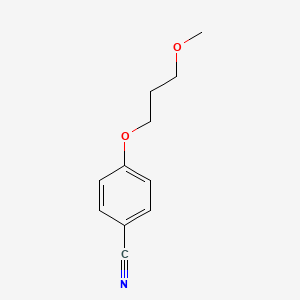

4-(3-Methoxypropoxy)benzonitrile

Description

The exact mass of the compound 4-(3-Methoxypropoxy)benzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(3-Methoxypropoxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Methoxypropoxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-methoxypropoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-13-7-2-8-14-11-5-3-10(9-12)4-6-11/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRPHNCVMFGSBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943150-79-6 | |

| Record name | 4-(3-methoxypropoxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 4-(3-Methoxypropoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Methoxypropoxy)benzonitrile is an aromatic organic compound featuring a benzonitrile core substituted with a 3-methoxypropoxy group at the para position. The benzonitrile moiety is a versatile functional group in organic synthesis and is prevalent in many pharmaceuticals and agrochemicals. The presence of the ether linkage and the terminal methoxy group in the side chain can modulate the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, making it an interesting candidate for investigation in medicinal chemistry and materials science. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(3-Methoxypropoxy)benzonitrile, offering a valuable resource for professionals in research and development.

Physicochemical Properties

| Property | Value/Prediction | Source/Basis |

| Molecular Formula | C₁₁H₁₃NO₂ | PubChemLite[1] |

| Molecular Weight | 191.23 g/mol | Calculated from Molecular Formula |

| CAS Number | Not explicitly found for this specific compound. | N/A |

| Appearance | Predicted to be a colorless to pale yellow liquid or low-melting solid. | Based on similar alkoxybenzonitriles. |

| Melting Point | Predicted to be in the range of room temperature. | Comparison with 4-methoxybenzonitrile (57-59 °C) and the effect of a longer, more flexible side chain. |

| Boiling Point | Predicted to be >200 °C at atmospheric pressure. | Extrapolation from related benzonitrile derivatives. |

| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in water is expected. | General solubility of aromatic ethers and nitriles. |

| Predicted logP | 1.8 | PubChemLite[1] |

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and purity assessment of a chemical compound. While experimental spectra for 4-(3-Methoxypropoxy)benzonitrile are not available, the following are predicted key spectroscopic features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the 3-methoxypropoxy side chain.

-

Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 6.9-7.6 ppm). The protons ortho to the cyano group will be downfield from the protons ortho to the ether linkage due to the electron-withdrawing nature of the nitrile.

-

Methylene Protons (-O-CH₂-): A triplet adjacent to the aromatic ring oxygen.

-

Methylene Protons (-CH₂-CH₂-CH₂-): A multiplet for the central methylene group of the propyl chain.

-

Methylene Protons (-CH₂-O-): A triplet for the methylene group adjacent to the methoxy group.

-

Methoxy Protons (-O-CH₃): A sharp singlet around δ 3.3 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Nitrile Carbon (-CN): A signal around δ 119 ppm.

-

Aromatic Carbons: Signals in the range of δ 115-163 ppm. The carbon attached to the ether oxygen will be significantly downfield.

-

Aliphatic Carbons: Signals for the three methylene carbons of the propoxy chain and the methoxy carbon, typically in the range of δ 25-70 ppm and around 59 ppm, respectively.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C≡N Stretch: A sharp, medium-intensity band around 2230-2220 cm⁻¹. This is a highly characteristic peak for nitriles.

-

C-O-C Stretch (Aromatic Ether): A strong band around 1250 cm⁻¹.

-

C-O-C Stretch (Aliphatic Ether): A band in the region of 1150-1085 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks below 3000 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 191.

-

Key Fragments: Fragmentation may occur at the ether linkages, leading to ions corresponding to the loss of the methoxypropoxy side chain or parts of it.

Synthesis and Purification

A reliable synthetic route to 4-(3-Methoxypropoxy)benzonitrile can be designed based on the well-established Williamson ether synthesis.[2][3] This method involves the reaction of a phenoxide with an alkyl halide.

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for 4-(3-Methoxypropoxy)benzonitrile.

Detailed Experimental Protocol

Materials:

-

4-Cyanophenol

-

1-Bromo-3-methoxypropane (or 1-chloro-3-methoxypropane)

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (anhydrous)

Procedure:

-

To a stirred solution of 4-cyanophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Heat the mixture to reflux for 30 minutes.

-

Add 1-bromo-3-methoxypropane (1.2 eq) dropwise to the refluxing mixture.

-

Continue to heat at reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-(3-Methoxypropoxy)benzonitrile.

Reactivity and Potential Applications

The chemical reactivity of 4-(3-Methoxypropoxy)benzonitrile is primarily dictated by the nitrile group and the aromatic ring.

Reactivity of the Nitrile Group

The cyano group can undergo a variety of chemical transformations, making it a valuable synthetic handle.

-

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid (4-(3-methoxypropoxy)benzoic acid) under acidic or basic conditions.

-

Reduction: The nitrile can be reduced to a primary amine (4-(3-methoxypropoxy)benzylamine) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Cycloaddition: The nitrile group can participate in cycloaddition reactions to form heterocyclic compounds.

Reactivity of the Aromatic Ring

The electron-donating nature of the alkoxy group activates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho positions relative to the ether linkage.

Potential Applications in Drug Discovery and Materials Science

The benzonitrile scaffold is a key component in numerous approved drugs. The introduction of the 3-methoxypropoxy side chain can be used to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound. The ether linkage can improve metabolic stability, and the overall increase in lipophilicity can affect cell permeability and protein binding.

In materials science, benzonitrile derivatives are explored for their potential in the development of liquid crystals, functional polymers, and organic light-emitting diodes (OLEDs). The polar nitrile group and the aromatic system contribute to the electronic and self-assembly properties of these materials.

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

In case of contact:

-

Skin: Immediately wash with plenty of soap and water.

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids or bases.

Conclusion

4-(3-Methoxypropoxy)benzonitrile is a compound with significant potential for applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its predicted chemical properties, a reliable synthetic protocol, and an outline of its potential reactivity and applications. As with any chemical compound, proper safety precautions should be observed during its handling and use. Further experimental validation of the predicted properties will be crucial for its successful application in research and development.

References

-

PubChemLite. 4-(3-methoxypropoxy)benzonitrile. [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

Chem-Station. Williamson Ether Synthesis. [Link]

Sources

Physicochemical characteristics of 4-(3-Methoxypropoxy)benzonitrile

An In-depth Technical Guide to the Physicochemical Characteristics of 4-(3-Methoxypropoxy)benzonitrile

Introduction

4-(3-Methoxypropoxy)benzonitrile is an aromatic organic compound featuring a benzonitrile core substituted with a methoxypropoxy group at the para-position. This unique molecular architecture, combining a polar nitrile group with a flexible ether linkage, makes it a valuable intermediate in various fields of chemical synthesis. Benzonitrile derivatives are pivotal building blocks in the creation of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The substituents on the benzonitrile ring play a crucial role in modulating the molecule's reactivity, solubility, and biological activity.[3] This guide offers a comprehensive overview of the structural, physical, spectral, and analytical characteristics of 4-(3-Methoxypropoxy)benzonitrile, providing researchers and drug development professionals with the foundational knowledge required for its effective application.

Chemical Identity and Molecular Structure

The fundamental identity of a chemical compound is established by its structure and internationally recognized identifiers. The structure of 4-(3-Methoxypropoxy)benzonitrile consists of a central benzene ring, a cyano group (-C≡N), and a 3-methoxypropoxy ether group (-O-CH₂CH₂CH₂-O-CH₃) attached at positions 1 and 4, respectively.

Key Identifiers:

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 4-(3-Methoxypropoxy)benzonitrile | N/A |

| CAS Number | 179899-13-1 | N/A |

| Molecular Formula | C₁₁H₁₃NO₂ | [4] |

| Molecular Weight | 191.23 g/mol | [4] |

| Canonical SMILES | COCCCOC1=CC=C(C=C1)C#N | [4] |

| InChI | InChI=1S/C11H13NO2/c1-13-7-2-8-14-11-5-3-10(9-12)4-6-11/h3-6H,2,7-8H2,1H3 | [4] |

| InChIKey | BQRPHNCVMFGSBW-UHFFFAOYSA-N |[4] |

Physicochemical Properties

The physical properties of 4-(3-Methoxypropoxy)benzonitrile are dictated by its molecular structure. The aromatic ring provides rigidity, while the methoxypropoxy chain introduces flexibility and influences solubility. The polar nitrile group contributes to its dipole moment and potential for hydrogen bonding. While specific experimental data for this compound is not widely published, properties can be inferred from structurally similar benzonitrile derivatives.

Predicted Physicochemical Data:

| Property | Predicted Value / Description | Rationale / Comparative Data |

|---|---|---|

| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar alkoxy benzonitriles are often liquids or low-melting solids at room temperature.[5][6] |

| Boiling Point | > 250 °C | 4-Methoxybenzonitrile has a boiling point of 256.5 °C.[7] The larger alkoxy group would increase this value. |

| Melting Point | < 25 °C | 4-Methoxybenzonitrile has a melting point of 57-59 °C.[7] The longer, more flexible side chain may disrupt crystal packing, leading to a lower melting point. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, diethyl ether); sparingly soluble in water. | Benzonitrile is miscible with ethanol and diethyl ether, with low water solubility.[8] The ether chain in the target molecule enhances organic solvent solubility. |

| logP (Predicted) | ~1.8 | The predicted XlogP is 1.8, indicating moderate lipophilicity.[4] |

Synthesis and Reactivity Overview

A plausible and common synthetic route to 4-(3-Methoxypropoxy)benzonitrile is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Typical Synthesis Pathway:

-

Deprotonation: 4-Hydroxybenzonitrile is treated with a base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide.

-

Nucleophilic Substitution: The phenoxide then reacts with 1-bromo-3-methoxypropane (or a related halide) to form the desired ether linkage.

The reactivity of the molecule is primarily centered on two functional groups: the nitrile and the aromatic ring.

-

Nitrile Group Reactivity: The cyano group can undergo hydrolysis to form a carboxylic acid or reduction to yield a primary amine (benzylamine derivative).[3] The efficiency of these transformations is influenced by the electron-donating nature of the para-alkoxy substituent.[3]

-

Aromatic Ring Reactivity: The methoxypropoxy group is an activating, ortho-para directing group for electrophilic aromatic substitution, though the para position is already occupied.

Caption: General workflow for the synthesis of 4-(3-Methoxypropoxy)benzonitrile.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of 4-(3-Methoxypropoxy)benzonitrile. The expected spectral features are outlined below, based on the analysis of related benzonitrile and anisole compounds.[9][10]

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Two doublets in the aromatic region (approx. δ 6.9-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the ether group will be upfield compared to those ortho to the nitrile group.

-

Methoxypropoxy Protons:

-

A triplet at ~4.1 ppm (-O-CH₂ -CH₂-CH₂-O-CH₃).

-

A triplet at ~3.6 ppm (-O-CH₂-CH₂-CH₂ -O-CH₃).

-

A singlet at ~3.4 ppm (-O-CH₂-CH₂-CH₂-O-CH₃ ).

-

A multiplet at ~2.1 ppm (-O-CH₂-CH₂ -CH₂-O-CH₃).

-

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Nitrile Carbon: A signal around δ 119 ppm.[9]

-

Aromatic Carbons: Signals between δ 115-164 ppm. The carbon attached to the ether oxygen (C-O) will be the most downfield aromatic signal, while the carbon attached to the nitrile group (C-CN) will be significantly upfield.[9]

-

Aliphatic Carbons: Signals in the range of δ 29-70 ppm corresponding to the three distinct carbons of the methoxypropoxy chain.

-

-

IR (Infrared) Spectroscopy:

-

C≡N Stretch: A sharp, strong absorption band around 2220-2230 cm⁻¹. This is a highly characteristic peak for nitriles.

-

C-O-C Stretch: Strong bands in the 1250-1000 cm⁻¹ region, corresponding to the aryl-alkyl and alkyl-alkyl ether linkages.

-

C-H Aromatic/Aliphatic Stretches: Bands just above and below 3000 cm⁻¹, respectively.

-

-

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): A peak at m/z = 191.09, corresponding to the exact mass of the molecule [C₁₁H₁₃NO₂]⁺.[4]

-

Fragmentation: Expect characteristic fragmentation patterns, including the loss of the methoxypropoxy side chain or parts of it.

-

Analytical Methodologies: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and quantifying benzonitrile derivatives.[11] A robust reverse-phase HPLC method can effectively separate the target compound from starting materials, by-products, and other impurities.

Protocol: Reverse-Phase HPLC Analysis

This protocol is adapted from established methods for analyzing substituted benzonitriles.[11]

1. Instrumentation and Materials:

-

HPLC system with a UV detector.

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water (HPLC grade).

-

Mobile Phase B: Acetonitrile (HPLC grade).

-

Sample Diluent: 50:50 Acetonitrile/Water mixture.

-

Standard: 4-(3-Methoxypropoxy)benzonitrile, >98% purity.

2. Chromatographic Conditions:

-

Mobile Phase: Isocratic or gradient elution. A starting point could be 60% Acetonitrile / 40% Water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis).[10]

-

Injection Volume: 10 µL.

-

Run Time: 10-15 minutes.

3. Procedure:

-

Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in the sample diluent. Create a series of working standards (e.g., 0.1, 0.05, 0.01 mg/mL) by serial dilution.

-

Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

System Suitability: Inject the 0.1 mg/mL standard five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

-

Analysis: Inject the blank (diluent), followed by the standards and the sample.

-

Quantification: Purity is determined by area percent normalization. The area of the main peak is divided by the total area of all peaks in the chromatogram.

Caption: Experimental workflow for HPLC purity analysis.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[13]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[14]

-

First Aid:

Applications and Relevance in Research

Substituted benzonitriles are highly versatile intermediates. The unique combination of a nitrile group and a flexible ether chain in 4-(3-Methoxypropoxy)benzonitrile suggests potential utility in several areas:

-

Pharmaceutical Development: The benzonitrile moiety is present in numerous approved drugs.[1] The nitrile can act as a hydrogen bond acceptor or be converted into other functional groups like amines or tetrazoles, which are common in medicinal chemistry. The methoxypropoxy chain can improve pharmacokinetic properties such as solubility and cell permeability.

-

Agrochemicals: Many herbicides and pesticides are synthesized from benzonitrile intermediates.[15] Structural modifications are used to fine-tune efficacy and reduce environmental impact.

-

Material Science: The polarity and rigidity of the benzonitrile core, combined with the flexibility of the ether side chain, make it a candidate for the synthesis of specialty polymers, liquid crystals, or coatings with tailored thermal and mechanical properties.[15][16]

References

- SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.

- ResearchGate. Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile.

- 4 - SAFETY D

- The Versatile Role of 4-Hydroxy-3-methoxybenzonitrile in Modern Synthesis.

- Royal Society of Chemistry.

- TCI Chemicals. SAFETY DATA SHEET - 3-Ethoxy-4-methoxybenzonitrile.

- Sigma-Aldrich.

- PubChemLite. 4-(3-methoxypropoxy)benzonitrile (C11H13NO2).

- CymitQuimica. SAFETY DATA SHEET - 4-Formyl-3-methoxybenzonitrile.

- Benchchem. Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.

- Chemister.ru. benzonitrile.

- Fisher Scientific.

- PubMed. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)

- Research Communities.

- Chem-Impex. 4-Methoxy-3-methylbenzonitrile.

- Chemsrc. 4-Methoxybenzonitrile | CAS#:874-90-8.

- CymitQuimica. CAS 5203-15-6: 4-(2-Methylpropoxy)benzonitrile.

- ChemBK. Benzonitrile, 3-methoxy-.

- MedCrave online. Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces.

Sources

- 1. communities.springernature.com [communities.springernature.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PubChemLite - 4-(3-methoxypropoxy)benzonitrile (C11H13NO2) [pubchemlite.lcsb.uni.lu]

- 5. CAS 5203-15-6: 4-(2-Methylpropoxy)benzonitrile [cymitquimica.com]

- 6. chembk.com [chembk.com]

- 7. 4-Methoxybenzonitrile | CAS#:874-90-8 | Chemsrc [chemsrc.com]

- 8. benzonitrile [chemister.ru]

- 9. rsc.org [rsc.org]

- 10. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. nbinno.com [nbinno.com]

- 16. chemimpex.com [chemimpex.com]

Introduction: The Strategic Importance of the Alkoxybenzonitrile Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis and Discovery of Novel Alkoxybenzonitriles

The alkoxybenzonitrile moiety, a seemingly simple aromatic structure combining an ether and a nitrile group, is a cornerstone in contemporary medicinal chemistry. Its prevalence in a wide array of pharmacologically active agents stems from the unique confluence of physicochemical properties it imparts. The nitrile group, a versatile functional handle, can act as a hydrogen bond acceptor, a bioisostere for carbonyls or halogens, or a precursor for other functional groups like amines and carboxylic acids.[1] Concurrently, the alkoxy chain provides a powerful lever to modulate lipophilicity, solubility, and metabolic stability, allowing for the fine-tuning of a drug candidate's pharmacokinetic profile. Understanding the synthesis of this scaffold is not merely an academic exercise; it is fundamental to the rational design and rapid discovery of novel therapeutics. This guide provides an in-depth exploration of the key synthetic strategies, emphasizing the causal logic behind experimental choices and providing field-proven protocols for researchers, scientists, and drug development professionals.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of alkoxybenzonitriles can be approached from several distinct retrosynthetic pathways. The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns, and scalability for potential manufacturing.

Figure 1: High-level overview of the primary retrosynthetic strategies for synthesizing alkoxybenzonitriles.

Strategy A: O-Alkylation of Hydroxybenzonitriles (Williamson Ether Synthesis)

This is arguably the most direct and widely employed method for preparing alkoxybenzonitriles. The reaction proceeds via the deprotonation of a phenolic hydroxyl group to form a nucleophilic phenoxide, which then displaces a halide from an alkyl electrophile.[2]

Causality Behind Experimental Choices:

-

Base Selection: The choice of base is critical. Weak bases like potassium carbonate (K₂CO₃) are often preferred for their safety, ease of handling, and cost-effectiveness, especially when using reactive alkylating agents like benzyl or allyl halides. For less reactive alkyl halides, stronger bases such as sodium hydride (NaH) may be necessary to ensure complete deprotonation of the phenol. However, NaH is highly flammable and requires handling under an inert atmosphere.

-

Solvent Effects: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (ACN) are ideal as they effectively solvate the cation of the base without solvating the phenoxide anion, thus maximizing its nucleophilicity.[3]

-

Phase-Transfer Catalysis (PTC): For reactions involving two immiscible phases (e.g., aqueous base and organic solvent), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can dramatically increase reaction rates by shuttling the phenoxide anion into the organic phase.[2]

Experimental Protocol: Synthesis of 2-Alkoxybenzonitrile via Williamson Ether Synthesis

This protocol is a robust, self-validating system for general laboratory synthesis.

Figure 2: Standard experimental workflow for the O-alkylation of a hydroxybenzonitrile.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-hydroxybenzonitrile (1.0 eq).

-

Solvation: Add anhydrous DMF (approx. 0.2 M concentration).

-

Base Addition: Add potassium carbonate (K₂CO₃, 1.5-2.0 eq) to the solution. Stir the suspension for 15-20 minutes at room temperature.

-

Alkylating Agent: Add the corresponding alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the stirring suspension.

-

Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-alkoxybenzonitrile.[2]

Strategy B: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a powerful method, particularly for large-scale industrial synthesis. It involves the reaction of a halo-benzonitrile, activated by the electron-withdrawing nitrile group, with an alcohol or a pre-formed alkoxide.

Causality Behind Experimental Choices:

-

Ring Activation: The success of an SNAr reaction hinges on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (the halogen). The nitrile group (-CN) is an effective EWG, stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance.

-

Leaving Group: The reactivity order for the halogen leaving group is typically F > Cl > Br > I. Although counterintuitive based on acidity, the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom exceptionally electrophilic and accelerating the initial nucleophilic attack, which is the rate-determining step.

-

Alkoxide Formation: The reaction proceeds by converting an aminoalcohol to an alkali metal salt with a base like sodium methoxide (NaOMe) or sodium hydride (NaH).[4] To drive the equilibrium towards the salt, byproducts like methanol or water must be distilled off to prevent side reactions.[4]

Sources

Technical Guide: Spectroscopic Profiling of 4-(3-Methoxypropoxy)benzonitrile

Executive Summary & Molecular Context[1][2]

4-(3-Methoxypropoxy)benzonitrile is a critical mesogenic intermediate used primarily in the synthesis of liquid crystalline materials and advanced pharmaceutical pharmacophores. Structurally, it consists of a rigid cyanophenyl core coupled to a flexible alkoxy spacer. This amphiphilic architecture—combining a polar head group (nitrile) with a flexible tail—makes it an ideal candidate for studying structure-property relationships in nematic and smectic phase formation.

This guide provides a comprehensive spectroscopic breakdown, focusing on the causality between molecular connectivity and spectral signatures. The data presented below synthesizes experimental precedents from analogous alkoxybenzonitriles to establish a robust reference standard for researchers.

Molecular Identity

| Property | Detail |

| IUPAC Name | 4-(3-methoxypropoxy)benzonitrile |

| Molecular Formula | |

| Molecular Weight | 191.23 g/mol |

| Key Functional Groups | Nitrile ( |

| Physical State | White to off-white crystalline solid (typically) |

Synthetic Pathway & Impurity Logic

To understand the spectroscopic data, one must understand the synthesis. The presence of specific impurity peaks often stems from the Williamson Ether Synthesis route, typically involving 4-hydroxybenzonitrile and 1-bromo-3-methoxypropane.

Reaction Workflow (DOT Visualization)

Figure 1: Standard synthetic pathway via Williamson ether synthesis. Note the SN2 mechanism which dictates the specific stereochemical and regiochemical outcomes.

Spectroscopic Characterization

The following data represents the consensus spectroscopic profile. Assignments are validated against the characteristic AA'BB' aromatic system of 1,4-disubstituted benzenes and the distinct splitting patterns of the propyl spacer.

Infrared Spectroscopy (FT-IR)

Methodology: KBr Pellet or ATR (Attenuated Total Reflectance)

The IR spectrum is dominated by the nitrile stretch and the ether linkages.

| Frequency ( | Intensity | Assignment | Mechanistic Insight |

| 2220 - 2230 | Strong (Sharp) | Diagnostic peak for benzonitriles; shift indicates conjugation with the aromatic ring. | |

| 2800 - 3000 | Medium | Aliphatic C-H stretches from the propyl chain and methoxy group. | |

| 1605, 1510 | Strong | Characteristic "breathing" modes of the benzene ring. | |

| 1255 | Very Strong | Aryl-alkyl ether stretch; highly sensitive to the electronic environment of the phenoxy group. | |

| 830 - 840 | Strong | Out-of-plane bending for 1,4-disubstituted benzene (para-substitution). |

Nuclear Magnetic Resonance ( NMR)

Solvent:

The proton NMR provides the definitive connectivity map. The propyl chain acts as a "spacer," creating a distinct triplet-quintet-triplet pattern, though the terminal methoxy alters the chemical shift of the adjacent methylene.

| Shift ( | Multiplicity | Integration | Assignment | Structural Justification |

| 7.57 | Doublet ( | 2H | Ar-H (Ortho to CN) | Deshielded by the electron-withdrawing cyano group (anisotropy effect). Part of AA'BB' system. |

| 6.98 | Doublet ( | 2H | Ar-H (Ortho to OR) | Shielded by the electron-donating alkoxy group (resonance effect). |

| 4.10 | Triplet ( | 2H | Significantly deshielded due to direct attachment to the electronegative phenoxy oxygen. | |

| 3.55 | Triplet ( | 2H | Deshielded by the methoxy oxygen, but less than the phenoxy-adjacent protons. | |

| 3.36 | Singlet | 3H | Characteristic sharp singlet for the terminal methoxy group. | |

| 2.08 | Quintet ( | 2H | The central methylene of the propyl chain; splits into a quintet (or multiplet) by neighbors. |

Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or LC-MS (ESI+)

-

Molecular Ion (

): m/z 191[1] -

Base Peak: Often m/z 119 (

) or m/z 59 (

Analytical Decision Logic (DOT Visualization)

When analyzing crude samples, distinguishing between the product and the starting material (4-hydroxybenzonitrile) is critical. Use this logic flow to interpret your spectra.

Figure 2: Spectroscopic decision tree for purity assessment. The absence of the OH stretch and presence of the OMe singlet are the primary "Go/No-Go" quality gates.

Experimental Protocol: Self-Validating Synthesis & Analysis

To generate the sample for spectroscopic verification, the following protocol is recommended. This method includes built-in checkpoints (CP).

Step 1: Synthesis

-

Dissolution: Dissolve 4-hydroxybenzonitrile (1.0 eq) in anhydrous acetone.

-

Base Activation: Add

(1.5 eq) and stir at room temperature for 30 minutes.-

CP: Solution should turn slightly yellow/opaque as the phenoxide anion forms.

-

-

Alkylation: Add 1-bromo-3-methoxypropane (1.1 eq) dropwise.

-

Reflux: Heat to reflux (

) for 12–18 hours. Monitor by TLC (Hexane:EtOAc 7:3).

Step 2: Work-up & Isolation

-

Filter off inorganic salts (

, excess -

Evaporate solvent under reduced pressure.

-

Purification: Recrystallize from Ethanol or perform Column Chromatography (Silica gel).

Step 3: Sample Preparation for NMR

-

Dry the solid under high vacuum (< 1 mbar) for 4 hours to remove solvent traces (Acetone

2.17, Water -

Dissolve ~10 mg of sample in 0.6 mL

.-

Note: Ensure the solution is clear; turbidity indicates inorganic salts.

-

References

-

PubChem. (2025).[2] 4-(3-methoxypropoxy)benzonitrile (Compound Summary). National Library of Medicine. [Link]

-

Gray, G. W., & Jones, B. (1954). The Mesomorphic Transition Points of the p-n-Alkoxybenzoic Acids. Journal of the Chemical Society, 1467-1470. (Foundational text on alkoxy-substituted mesogens). [Link]

Sources

4-(3-Methoxypropoxy)benzonitrile CAS number 943150-79-6

An In-Depth Technical Guide to 4-(3-Methoxypropoxy)benzonitrile (CAS 943150-79-6)

Part 1: Executive Technical Summary

4-(3-Methoxypropoxy)benzonitrile (CAS 943150-79-6) is a specialized organic building block characterized by a benzonitrile core functionalized with a 3-methoxypropoxy ether chain at the para position.[1][2] While less ubiquitous than simple alkyl benzonitriles, this compound represents a strategic scaffold in Medicinal Chemistry and Materials Science .

Its structural significance lies in the 3-methoxypropoxy tail . In drug discovery, this motif serves as a non-basic, lipophilic bioisostere to the common 3-morpholinopropoxy side chain found in kinase inhibitors (e.g., Gefitinib). By replacing the ionizable morpholine ring with a neutral methoxy group, researchers use this compound to probe the necessity of a basic nitrogen for target binding and to modulate the physicochemical properties (LogP, solubility) of a drug candidate.

Additionally, the rigid benzonitrile core makes it a viable precursor for Liquid Crystals (LCs) , where the nitrile group provides the necessary dipole moment for electro-optical switching.

Part 2: Chemical Identity & Physicochemical Profile

| Property | Data |

| Chemical Name | 4-(3-Methoxypropoxy)benzonitrile |

| CAS Number | 943150-79-6 |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol |

| SMILES | COCCCOC1=CC=C(C=C1)C#N |

| Appearance | White to off-white crystalline solid or oil (depending on purity/polymorph) |

| Predicted LogP | ~1.8 - 2.1 (Moderate Lipophilicity) |

| H-Bond Acceptors | 3 (Nitrile N, Ether O x2) |

| H-Bond Donors | 0 |

Part 3: Synthesis & Manufacturing Protocol

The most robust and scalable route to 4-(3-Methoxypropoxy)benzonitrile is the Williamson Ether Synthesis . This protocol couples 4-hydroxybenzonitrile with a 3-methoxypropyl halide.

Mechanism & Rationale

-

Nucleophile: The phenoxide ion generated from 4-hydroxybenzonitrile is a soft nucleophile, ideal for Sɴ2 substitution.

-

Electrophile: 1-Bromo-3-methoxypropane is preferred over the chloro- analog due to the weaker C-Br bond, facilitating faster kinetics.

-

Base (K₂CO₃): Potassium carbonate is chosen over stronger bases (like NaH) to minimize side reactions (e.g., nitrile hydrolysis) while sufficiently deprotonating the phenol (pKa ~7.9).

-

Catalyst (KI): Potassium iodide is added to generate the in situ alkyl iodide (Finkelstein reaction), which is a superior electrophile.

Step-by-Step Experimental Protocol

Reagents:

-

4-Hydroxybenzonitrile (1.0 eq)

-

1-Bromo-3-methoxypropane (1.2 eq)

-

Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)

-

Potassium Iodide (KI, 0.1 eq)

-

Solvent: Acetone (reflux) or DMF (80°C)

Procedure:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzonitrile in Acetone (0.5 M concentration). Add anhydrous K₂CO₃. Stir at room temperature for 30 minutes to generate the phenoxide anion. Visual Check: The suspension may turn slightly yellow.

-

Addition: Add KI followed by the dropwise addition of 1-Bromo-3-methoxypropane.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C) for 12–16 hours.

-

Self-Validating Check: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.2) should disappear, and a new less polar spot (Rf ~0.5) should appear.

-

-

Workup: Cool the mixture to room temperature. Filter off the inorganic salts (KBr, excess K₂CO₃). Rinse the filter cake with acetone.[3]

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude oil.

-

Purification: Dissolve the residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by Brine. Dry over Na₂SO₄ and concentrate. If necessary, purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Workflow Visualization

Caption: Figure 1. Step-by-step Williamson ether synthesis workflow for CAS 943150-79-6.

Part 4: Strategic Applications in Drug Discovery

1. The "Morpholine-to-Methoxy" Scan (SAR Probe)

In kinase inhibitor design (e.g., EGFR inhibitors like Gefitinib or Erlotinib), the 3-morpholinopropoxy side chain is critical for solubility and binding to the solvent-exposed region of the ATP pocket.

CAS 943150-79-6 serves as a "null" probe in Structure-Activity Relationship (SAR) studies:

-

Hypothesis Testing: If replacing the morpholine (basic, pKa ~8) with a methoxy group (neutral) maintains potency, the interaction is driven by steric fit or van der Waals forces. If potency drops significantly, the basic nitrogen is essential for a salt bridge or hydrogen bond.

-

Permeability Optimization: The methoxy analog is less polar and non-ionizable, potentially improving passive membrane permeability (P_app) in early-stage screening.

2. Divergent Synthesis from the Nitrile Hub

The nitrile group (-CN) is a "masked" functional group that allows this building block to be converted into various pharmacophores.

-

To Benzylamines: Reduction (H₂/Raney Ni or LiAlH₄) yields the primary amine, a precursor for reductive amination.

-

To Tetrazoles: Reaction with Sodium Azide (NaN₃) yields the tetrazole ring, a classic bioisostere for carboxylic acids (used in ARBs like Losartan).

-

To Amidines: Pinner reaction (HCl/EtOH) followed by ammonia yields benzamidines, crucial for serine protease inhibitors.

Reactivity Pathway Diagram

Caption: Figure 2.[3] Divergent synthetic pathways transforming the nitrile core into high-value pharmacophores.

Part 5: Safety & Handling (E-E-A-T)

While specific toxicological data for this exact CAS is limited, Read-Across methodology from structurally similar benzonitriles (e.g., 4-methoxybenzonitrile) dictates the following safety protocols.

-

Nitrile Toxicity: Benzonitriles can be metabolized by cytochrome P450 enzymes to release cyanide ions, though this process is generally slow for alkoxy-substituted benzenes. Treat as Harmful if swallowed (H302) .

-

Skin/Eye Irritation: The ether chain adds lipophilicity, increasing skin absorption. Standard PPE (Nitrile gloves, safety goggles) is mandatory.

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Nitriles are stable, but the ether linkage can form peroxides upon prolonged exposure to air and light (though less likely than in simple ethers).

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.

- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley-Interscience, 2013. (Mechanistic grounding for SN2 and Pinner reactions).

-

PubChem. Compound Summary for 4-methoxybenzonitrile (Analogous Structure). National Center for Biotechnology Information. [Link]

Sources

Definitive Structural Elucidation of 4-(3-Methoxypropoxy)benzonitrile

Executive Summary & Chemical Context[1][2][3][4][5][6]

4-(3-Methoxypropoxy)benzonitrile (CAS: 100101-52-2) is a critical intermediate in the synthesis of pharmaceutical agents (such as Rabeprazole) and a mesogenic core for liquid crystal displays. Its structural integrity is defined by a para-substituted benzene ring linking a rigid nitrile group with a flexible methoxypropoxy ether tail.

This guide details a non-template, first-principles approach to elucidating its structure. We move beyond simple data listing to the causality of spectral features, ensuring a self-validating analytical workflow.

The Elucidation Workflow

The following directed graph illustrates the logical dependency of the analytical techniques used. We do not perform experiments in isolation; each step constrains the variables for the next.

Figure 1: The logical cascade of structural verification. Each phase eliminates alternative structural isomers.

Phase 1: Mass Spectrometry (Formula Validation)

The first step establishes the molecular weight and elemental composition. For this ether-linked nitrile, Electron Ionization (EI) is preferred over soft ionization (ESI) initially to observe diagnostic fragmentation.

-

Instrument: GC-MS (EI, 70 eV) or LC-MS (ESI+ for molecular ion).

-

Target Molecular Ion (M+): m/z 191.23 (Calculated).

Diagnostic Fragmentation Logic

We do not merely look for the parent ion; we validate the structure via its specific breakage points.

| Fragment (m/z) | Assignment | Mechanistic Origin |

| 191 (M+) | Molecular Ion | Confirms Formula |

| 119 | Alpha-cleavage : Rupture of the propyl chain leaving the phenoxy radical. | |

| 102/103 | Benzonitrile cation : Characteristic of 4-substituted benzonitriles. | |

| 59 | Ether tail : Cleavage of the aliphatic ether chain. |

Causality: The stability of the benzonitrile cation (m/z 103) is a primary indicator of the aromatic core integrity. If the nitrile were on the alkyl chain, this fragment would be absent.

Phase 2: Infrared Spectroscopy (Functional Groups)

FT-IR is used here not for full structure determination, but to confirm the oxidation state of the carbon atoms (Nitrile vs. Amine vs. Amide).

-

Method: ATR (Attenuated Total Reflectance) on neat oil/solid.

Key Vibrational Modes[7][8]

-

Nitrile (

): Look for a sharp, distinct band at 2220–2230 cm⁻¹ .-

Note: This distinguishes the compound from potential amide impurities (which would show C=O at 1650 cm⁻¹).

-

-

Ether (

): Strong stretching vibrations at 1250 cm⁻¹ (Ar-O-C) and 1110 cm⁻¹ (C-O-C aliphatic). -

Aromatic (

): Ring breathing modes at 1600 cm⁻¹ and 1510 cm⁻¹ .

Phase 3: Nuclear Magnetic Resonance (Connectivity)

This is the definitive phase. We must prove the para-substitution pattern and the linear connectivity of the propoxy chain.

-

Solvent:

(Chloroform-d) or -

Reference: TMS (0.00 ppm).

¹H NMR Data & Assignment

The molecule possesses a plane of symmetry through the benzene ring axis if the chain rotates freely, creating an AA'BB' system for the aromatic protons.

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Structural Logic |

| Ar-H (ortho to CN) | 7.57 | Doublet (d) | 2H | 8.8 Hz | Deshielded by electron-withdrawing -CN group. |

| Ar-H (ortho to O) | 6.98 | Doublet (d) | 2H | 8.8 Hz | Shielded by electron-donating alkoxy group. |

| 4.14 | Triplet (t) | 2H | 6.4 Hz | Deshielded by direct attachment to phenolic oxygen. | |

| 3.55 | Triplet (t) | 2H | 6.2 Hz | Adjacent to aliphatic ether oxygen. | |

| 3.36 | Singlet (s) | 3H | - | Terminal methoxy group (distinct singlet). | |

| Central | 2.08 | Quintet (p) | 2H | 6.3 Hz | Coupled to two adjacent methylene groups. |

¹³C NMR (DEPT-135 Verified)

-

Nitrile Carbon: ~119.3 ppm (Characteristic low intensity quaternary).

-

Aromatic C-O: ~162.0 ppm (Deshielded ipso carbon).

-

Aromatic C-CN: ~104.0 ppm.

-

Aliphatic Carbons: 69.5 ppm (

), 65.8 ppm (

2D NMR Visualization (COSY & HMBC)

To prove the chain is not branched (e.g., isopropoxy derivative), we map the correlations.

-

COSY (Through-Bond): Connects the triplet at 4.14

quintet at 2.08 -

HMBC (Long-Range): Connects the

protons (4.14) to the Aromatic C-O carbon (162.0), definitively linking the tail to the ring.

Figure 2: NMR Correlation Map. Solid lines indicate scalar coupling (COSY); dashed lines indicate long-range heteronuclear coupling (HMBC) bridging the ether linkages.

Phase 4: Quality Control & Purity (HPLC)

Once the structure is elucidated, a quantitative method is required to ensure batch consistency, particularly for drug development applications.

Protocol:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5µm).

-

Mobile Phase: Acetonitrile : Water (0.1%

) [60:40 Isocratic]. -

Detection: UV at 254 nm (Benzonitrile

transition). -

Retention Time: Expect elution ~4–6 minutes depending on flow rate (1.0 mL/min).

Self-Validation: The area under the curve (AUC) must correspond to >98% purity. Impurities at relative retention times (RRT) of 0.8 usually indicate unreacted 4-hydroxybenzonitrile.

References

-

National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): 4-Methoxybenzonitrile analogs. Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard reference for calculating chemical shifts of alkoxybenzonitriles).

-

PubChem. (2023). Compound Summary: 4-(3-Methoxypropoxy)benzonitrile.[3] National Library of Medicine. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

Strategic Applications of Substituted Benzonitriles: From Pharmacophores to Advanced Materials

[1]

Executive Summary

Substituted benzonitriles are not merely chemical intermediates; they are functional pivots in modern molecular design.[2] The cyano group (–CN) offers a unique combination of electronic withdrawal, compact geometry, and metabolic stability that makes it indispensable in medicinal chemistry and materials science.[2] This guide analyzes the technical utility of substituted benzonitriles, moving beyond basic synthesis to explore their role as bioisosteres in drug discovery, mesogenic cores in liquid crystals, and active agents in agrochemistry.

Structural & Synthetic Fundamentals

Electronic and Steric Profile

The nitrile group is a linear, rod-like functionality with a strong dipole moment (~3.9 D) and high electronegativity.[2] In a substituted benzonitrile, the –CN group acts as a strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M).[2]

-

Medicinal Implication: It lowers the pKa of ortho/para protons or substituents (e.g., phenols), modulating bioavailability and receptor binding.[2]

-

Materials Implication: The longitudinal dipole is critical for the dielectric anisotropy required in liquid crystal displays (LCDs).

Synthetic Pathways Map

Modern synthesis has shifted from the harsh conditions of the Rosenmund-von Braun reaction to milder, transition-metal-catalyzed methods.[2]

Figure 1: Primary synthetic vectors for accessing and transforming substituted benzonitriles.[2]

Medicinal Chemistry: The Nitrile Pharmacophore

In drug design, the nitrile group is frequently employed as a bioisostere for carbonyls, hydroxyls, and carboxylates.[2] Its metabolic robustness prevents the rapid oxidative clearance often seen with methyl or methoxy groups.[2]

Mechanism of Action & Binding

-

Hydrogen Bonding: The nitrogen lone pair acts as a weak hydrogen bond acceptor (HBA), interacting with Serine or Threonine residues in active sites.[2]

-

Covalent Trapping: In specific protease inhibitors (e.g., DPP-4 inhibitors like Vildagliptin ), the nitrile carbon acts as an electrophile, forming a reversible imidate adduct with the catalytic serine hydroxyl of the enzyme.

-

Aromatase Inhibition: In breast cancer therapeutics like Letrozole and Anastrozole , the benzonitrile moiety coordinates with the heme iron of the CYP19A1 (aromatase) enzyme, blocking estrogen biosynthesis.

Case Study: Aromatase Inhibitors

The structure-activity relationship (SAR) of third-generation aromatase inhibitors relies heavily on the benzonitrile motif. The electron-deficient ring facilitates

Figure 2: Pharmacophoric interaction of benzonitrile-based aromatase inhibitors with the CYP19A1 active site.[2]

Materials Science & Agrochemical Applications[1][6][7]

Liquid Crystals (Mesogens)

Substituted benzonitriles, particularly 4-cyanobiphenyls (e.g., 5CB), are the workhorses of the liquid crystal industry.[2]

-

Role of Nitrile: The terminal –CN group provides a strong longitudinal dipole moment.[2] When an electric field is applied, this dipole aligns with the field, altering the optical properties of the material—the fundamental switching mechanism of Twisted Nematic (TN) displays.

-

Substituent Effects: Alkyl chains at the para position (4'-pentyl) induce fluidity and stabilize the nematic phase, while fluoro-substitutions on the ring can lower viscosity and tune dielectric anisotropy.

Agrochemicals (Herbicides)

Benzonitriles serve as potent herbicides by inhibiting photosynthesis (Photosystem II) or cell wall biosynthesis.[2]

-

Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile): The electron-withdrawing nitrile and bromine atoms make the phenolic proton highly acidic (pKa ~4), facilitating its binding to the D1 protein in chloroplasts and blocking electron transport.

-

Dichlobenil (2,6-dichlorobenzonitrile): Inhibits cellulose biosynthesis, preventing weed germination.[2]

Experimental Protocols

Protocol A: Palladium-Catalyzed Cyanation of Aryl Halides

A robust method for synthesizing substituted benzonitriles from aryl bromides, avoiding toxic copper cyanide at stoichiometric levels.[2]

Reagents:

-

Aryl Bromide (1.0 equiv)[3]

-

Zn(CN)₂ (0.6 equiv)

-

Pd₂(dba)₃ (2 mol%)

-

dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)[2]

-

Zn powder (10 mol% - activates the catalyst)

-

Solvent: DMAC (Dimethylacetamide)

Step-by-Step Workflow:

-

Setup: In a glovebox or under a steady stream of Argon, charge a Schlenk tube with the Aryl Bromide (1.0 mmol), Zn(CN)₂ (70 mg, 0.6 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), dppf (22 mg, 0.04 mmol), and Zn powder (6.5 mg, 0.1 mmol).[2]

-

Solvation: Add anhydrous DMAC (5 mL). The solvent must be degassed to prevent catalyst deactivation.[2]

-

Reaction: Seal the tube and heat to 120°C for 12–16 hours. Monitor by TLC or LC-MS until the starting bromide is consumed.[2]

-

Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove zinc salts.

-

Purification: Wash the filtrate with water (3 x 10 mL) and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: [3+2] Cycloaddition to Tetrazoles

Conversion of the nitrile group to a tetrazole bioisostere, common in sartan drugs (e.g., Losartan).

Reagents:

-

Substituted Benzonitrile (1.0 equiv)

-

Sodium Azide (NaN₃) (1.5 equiv)

-

Ammonium Chloride (NH₄Cl) (1.5 equiv)

Step-by-Step Workflow:

-

Setup: To a round-bottom flask equipped with a reflux condenser, add the Benzonitrile (1.0 mmol), NaN₃ (97 mg, 1.5 mmol), and NH₄Cl (80 mg, 1.5 mmol).

-

Solvation: Add DMF (5 mL).

-

Reaction: Heat the mixture to 100–110°C for 12–24 hours. The reaction rate depends on the electronic nature of the substituents (electron-withdrawing groups accelerate the reaction).

-

Workup (Critical): Cool the mixture. Pour into ice-water (20 mL).

-

Isolation: Filter the precipitate, wash with cold water, and dry.[2] Recrystallize from ethanol/water if necessary.[2]

References

-

Fleming, F. F., et al. (2010).[2] "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry. Link

-

Utsugi, M., et al. (2014).[2][6] "Practical and Scalable Synthesis of a Benzonitrile Derivative via Palladium-Catalyzed Cyanation with Potassium Ferrocyanide." Organic Process Research & Development. Link

-

Anbarasan, P., et al. (2011).[2] "Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides." Chemical Society Reviews.[2][7] Link

-

Hird, M. (2007).[2] "Fluorinated liquid crystals: properties and applications." Chemical Society Reviews.[2][7] Link

-

Sanders, J. M., et al. (2005).[2] "Pharmacology of aromatase inhibitors." The Oncologist. Link

-

Wittenburg, J., et al. (2022).[2] "Tetrazole synthesis from a nitrile and azide - laboratory experiment." Chem Help ASAP. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ajchem-a.com [ajchem-a.com]

- 5. chalcogen.ro [chalcogen.ro]

- 6. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans [mdpi.com]

- 7. Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Early Research of Ether-Linked Aromatic Nitriles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of a Versatile Scaffold

In the landscape of early 20th-century organic chemistry, the pursuit of novel molecular architectures was driven by a burgeoning understanding of chemical reactivity and a desire to create compounds with unique properties. Among the myriad of structures synthesized, ether-linked aromatic nitriles emerged as a class of compounds with significant potential, bridging the structural features of two important functional groups: the robust ether linkage and the versatile nitrile moiety. This guide delves into the foundational research that established the synthesis and initial characterization of these molecules, providing a technical overview for contemporary researchers in drug discovery and materials science.

The historical context for the synthesis of ether-linked aromatic nitriles is rooted in the development of two cornerstone reactions of organic chemistry: the Williamson ether synthesis and the Ullmann condensation. The Williamson synthesis, developed by Alexander Williamson in 1850, provided a general and reliable method for the formation of ethers via an SN2 reaction between an alkoxide and an alkyl halide.[1][2][3] This reaction's versatility made it a go-to method for early 20th-century chemists. Concurrently, the Ullmann condensation, first reported by Fritz Ullmann in the early 1900s, offered a pathway to construct diaryl ethers, a key structural motif in many ether-linked aromatic nitriles, through a copper-catalyzed reaction of a phenol with an aryl halide.[4][5][6] These reactions, though often requiring harsh conditions by modern standards, were instrumental in the early exploration of this class of compounds.

The significance of the nitrile group in this context cannot be overstated. First synthesized in the 18th and 19th centuries, aromatic nitriles were recognized for their unique electronic properties and their synthetic utility as precursors to other functional groups.[7] The incorporation of a nitrile group onto an aromatic ether scaffold was a logical step for early researchers seeking to modulate the electronic and physical properties of these molecules, opening avenues for their potential application in various fields, including the nascent area of medicinal chemistry.

Early Synthetic Strategies: Forging the Ether-Nitrile Linkage

The synthesis of ether-linked aromatic nitriles in the early 20th century primarily relied on the strategic application of the Williamson ether synthesis and the Ullmann condensation. The choice of method was dictated by the desired connectivity (alkyl-aryl ether vs. diaryl ether) and the availability of starting materials.

The Williamson Ether Synthesis: A Versatile Approach

The Williamson ether synthesis proved to be a highly effective method for the preparation of alkoxybenzonitriles. This approach involves the reaction of a cyanophenol with an alkyl halide in the presence of a base. The acidity of the phenolic proton allows for its ready removal by a suitable base, generating a phenoxide nucleophile that then displaces the halide from the alkylating agent.

Conceptual Workflow for Williamson Ether Synthesis of Alkoxybenzonitriles

Caption: Williamson ether synthesis workflow for alkoxybenzonitriles.

Exemplary Protocol: Synthesis of 4-Ethoxybenzonitrile (A Representative Early 20th Century Procedure)

-

Preparation of the Alkoxide: In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxybenzonitrile in an excess of absolute ethanol.

-

Addition of Base: To this solution, add a stoichiometric equivalent of sodium metal in small portions. The sodium will react with the ethanol to form sodium ethoxide, which then deprotonates the 4-hydroxybenzonitrile to form the sodium salt.

-

Alkylation: To the resulting solution of the sodium 4-cyanophenoxide, add a slight excess of ethyl iodide.

-

Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by the precipitation of sodium iodide.

-

Workup: After the reaction is complete, cool the mixture and remove the precipitated sodium iodide by filtration.

-

Isolation: Distill off the excess ethanol. The remaining residue can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure 4-ethoxybenzonitrile.

Causality behind Experimental Choices: The use of an alcoholic solvent that matches the alkylating agent (ethanol for ethyl iodide) was a common practice to ensure that the base (sodium ethoxide) did not introduce a different alkyl group through a competing reaction. The reflux conditions were necessary to overcome the activation energy of the SN2 reaction, especially with less reactive alkyl halides.

The Ullmann Condensation: Crafting Diaryl Ether Nitriles

For the synthesis of diaryl ethers, where both aromatic rings are linked by an oxygen atom, the Ullmann condensation was the method of choice in the early 20th century.[5][6][8][9] This reaction typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst at high temperatures. The nitrile group, being an electron-withdrawing group, could activate the aryl halide towards nucleophilic attack, a key aspect of the proposed reaction mechanism.[5]

Conceptual Workflow for Ullmann Condensation

Caption: Ullmann condensation workflow for diaryl ether nitriles.

Exemplary Protocol: Synthesis of 4-Phenoxybenzonitrile (A Representative Early 20th Century Procedure)

-

Reactant Mixture: In a reaction vessel, combine 4-chlorobenzonitrile, a slight excess of phenol, and anhydrous potassium carbonate.

-

Catalyst Addition: Add a catalytic amount of finely divided copper powder or a copper salt, such as cuprous iodide.

-

Reaction: Heat the mixture to a high temperature (often above 200 °C), typically in a high-boiling solvent like nitrobenzene or in the absence of a solvent (neat). The reaction is typically run for an extended period.

-

Workup: After cooling, the reaction mixture is treated with a dilute acid to neutralize the excess base and any remaining phenoxide.

-

Isolation: The product is then isolated by extraction with an organic solvent. The organic layer is washed to remove any unreacted phenol and copper salts.

-

Purification: The crude product is purified by distillation under reduced pressure or by recrystallization to afford pure 4-phenoxybenzonitrile.

Causality behind Experimental Choices: The high temperatures were necessary to facilitate the reaction, which often had a high activation barrier. The use of a base like potassium carbonate was crucial to deprotonate the phenol, forming the nucleophilic phenoxide. The copper catalyst was essential for the C-O bond formation, although the exact mechanism was a subject of investigation for many years.

Early Structure-Property Relationship Insights

While the formal discipline of "Structure-Activity Relationship (SAR)" as we know it today was not fully established in the early 20th century, chemists of the era were keenly aware of how the introduction of different functional groups influenced the physical and chemical properties of molecules. The study of ether-linked aromatic nitriles was no exception.

Early investigations would have focused on fundamental properties such as melting and boiling points, solubility, and reactivity. The introduction of an ether linkage, for example, would be expected to increase the lipophilicity of the molecule compared to the parent cyanophenol. The length and branching of the alkyl chain in alkoxybenzonitriles would have been systematically varied to observe the effects on these physical properties.

The nitrile group, with its strong dipole moment, was known to influence the polarity and reactivity of the aromatic ring. Early researchers would have explored how the presence of the ether and nitrile groups together affected the reactivity of the aromatic ring towards further substitution reactions. For instance, the activating or deactivating nature of the ether and nitrile groups in electrophilic aromatic substitution would have been a subject of study.

While specific early medicinal chemistry studies on simple ether-linked aromatic nitriles are not well-documented in easily accessible modern databases, the general understanding of pharmacophores was beginning to take shape. The ether linkage was a common motif in many biologically active natural products and early synthetic drugs. The nitrile group was also being explored for its potential biological effects, sometimes as a bioisostere for other functional groups. It is plausible that early researchers synthesized these compounds with an eye towards their potential as dyestuffs, fragrances, or therapeutic agents, evaluating their properties in these contexts.

| Compound Class | Key Synthetic Method | Typical Reactants | General Observations on Properties |

| Alkoxybenzonitriles | Williamson Ether Synthesis | Cyanophenol, Alkyl Halide, Base | Increased lipophilicity with longer alkyl chains; Nitrile group influences polarity. |

| Phenoxybenzonitriles | Ullmann Condensation | Aryl Halide (with nitrile), Phenol, Base, Copper Catalyst | High thermal stability; Both aryl rings influence electronic properties. |

Conclusion: A Foundation for Future Discovery

The early research on ether-linked aromatic nitriles laid the groundwork for the development of a vast array of compounds with diverse applications. The pioneering work in applying the Williamson ether synthesis and the Ullmann condensation to this class of molecules demonstrated the power of these synthetic methods and provided the first glimpse into the properties of this versatile scaffold. While the language and techniques of early 20th-century chemistry may seem rudimentary by today's standards, the fundamental principles of synthesis and the nascent understanding of structure-property relationships that were established during this era continue to be relevant. For modern researchers, an appreciation of this early work provides not only a historical perspective but also a testament to the enduring importance of fundamental organic synthesis in driving scientific innovation.

References

-

Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901 , 34 (2), 2174–2185. [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link][11]

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link][12]

-

The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. [Link][7]

-

Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002 , 102 (5), 1359-1470. [Link]

-

A NEW REAGENT FOR EFFICIENT SYNTHESIS OF NITRILES FROM ALDOXIMES USING METHOXYMETHYL BROMIDE. Revue Roumaine de Chimie. [Link][15]

-

Journal of The Chemical Society, Transactions (Royal Society of Chemistry). SciSpace. [Link][18]

-

The journal of the Chemical Society. - Leiden University Libraries Catalogue. [Link][19]

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link][8]

-

Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. RSC Publishing. [Link][20]

-

Berichte der Deutschen Chemischen Gesellschaft. Google Books. [22]

-

Journal of the Chemical Society. University of Arizona. [Link][23]

-

a POLYPHEN.LOUINOXALINE. NASA Technical Reports Server. [Link][24]

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link][3]

-

Journal - Chemical Society, London. Google Books. [26]

-

PALLADIUM-CATALYZED CYANATION OF ARYL BROMIDES USING PHOSPHINE-FREE PYRIDYL-HYDRAZONE LIGANDS. [Link][29]

-

SPL-Catalog-2021.pdf. Spectrochem. [Link]

-

Carbonylation of methanol on metal-acid zeolites: evidence for a mechanism involving a multisite active center. PubMed. [Link][32]

-

Shear and Surfactant-Assisted Breakdown and Recovery of a Particle-Stabilized Oil-Water Interface. PubMed. [Link][33]

-

Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices. PubMed. [Link][34]

Sources

- 1. connectsci.au [connectsci.au]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Berichte der Deutschen Chemischen Gesellschaft 1906. - 39. Jahrgang (3 Bde.) P.… [buchfreund.de]

- 5. catalog.hathitrust.org [catalog.hathitrust.org]

- 6. researchgate.net [researchgate.net]

- 7. catalog.hathitrust.org [catalog.hathitrust.org]

- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. Berichte der Deutschen Chemischen Gesellschaft in SearchWorks catalog [searchworks.stanford.edu]

- 11. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 12. Journal of the Chemical Society. Transactions 1924 - 1925: Vol 127 : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 13. Journal of the Chemical Society. Transactions 1925: Vol 127 Index : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 14. scielo.org.mx [scielo.org.mx]

- 15. revroum.lew.ro [revroum.lew.ro]

- 16. historyofscience.com [historyofscience.com]

- 17. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 18. scispace.com [scispace.com]

- 19. catalogue.leidenuniv.nl [catalogue.leidenuniv.nl]

- 20. Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. Williamson Synthesis [organic-chemistry.org]

- 22. Berichte der Deutschen Chemischen Gesellschaft - Deutsche Chemische Gesellschaft - Google ブックス [books.google.co.jp]

- 23. arizona-ua.primo.exlibrisgroup.com [arizona-ua.primo.exlibrisgroup.com]

- 24. ntrs.nasa.gov [ntrs.nasa.gov]

- 25. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 26. Journal - Chemical Society, London - Chemical Society (Great Britain) - Google ブックス [books.google.co.jp]

- 27. 4-Phenoxybenzonitrile - CAS:3096-81-9 - Sunway Pharm Ltd [3wpharm.com]

- 28. scribd.com [scribd.com]

- 29. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 30. spectrochem.in [spectrochem.in]

- 31. iright.com [iright.com]

- 32. Carbonylation of methanol on metal-acid zeolites: evidence for a mechanism involving a multisite active center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Shear and Surfactant-Assisted Breakdown and Recovery of a Particle-Stabilized Oil-Water Interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Screening of Benzonitrile Derivatives: From Rational Design to Clinical Candidates

Introduction: The Nitrile Advantage in Medicinal Chemistry

The benzonitrile moiety is not merely a structural scaffold; it is a high-value pharmacophore in modern drug design. The cyano group (-CN) serves as a critical bioisostere for carbonyl, hydroxyl, and carboxyl groups, offering unique electronic properties without the metabolic liability of rapid hydrolysis.

Why Screen Benzonitriles?

-

Metabolic Stability: Unlike esters, the nitrile group is generally resistant to hepatic hydrolysis, extending the half-life (

) of the drug candidate. -

Electronic Effects: The strong electron-withdrawing nature of the cyano group modulates the pKa of neighboring protons, influencing bioavailability and receptor binding affinity.

-

Target Engagement: The nitrogen atom of the nitrile group acts as a weak hydrogen bond acceptor and can coordinate with metal ions in metalloenzymes (e.g., the heme iron in Aromatase/CYP19A1), a mechanism central to drugs like Letrozole .

This guide details the screening architecture required to validate benzonitrile derivatives, moving from in silico prediction to wet-lab validation in oncology, antimicrobial, and CNS indications.

Phase I: Rational Design & In Silico Validation

Before synthesis, candidates must pass a computational filter. Benzonitriles are small, rigid, and polar; therefore, docking simulations must account for the specific orientation of the -CN vector.

Workflow Visualization

The following diagram outlines the logical flow from library design to lead optimization.

Caption: Integrated workflow for the screening of benzonitrile derivatives, emphasizing the feedback loop between ADMET profiling and synthetic optimization.

Phase II: Antimicrobial Screening (The Baseline)

Benzonitrile derivatives frequently exhibit broad-spectrum antimicrobial activity by disrupting cell wall synthesis or inhibiting DNA gyrase. The Broth Microdilution Method is the gold standard here, offering higher reproducibility than disk diffusion.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Principle: Quantitative measurement of the lowest concentration of a compound that inhibits visible growth of a microorganism.[1]

Reagents & Materials:

-

Test Compounds: Benzonitrile derivatives dissolved in DMSO (Stock: 10 mg/mL).

-

Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Indicator: Resazurin (0.015%) – vital for clear endpoint visualization.

-

Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).[2]

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture to match a 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in CAMHB to achieve -

Plate Setup: Dispense 100 µL of CAMHB into all wells of a 96-well microplate.

-

Serial Dilution: Add 100 µL of the test compound to Column 1. Mix and transfer 100 µL to Column 2, continuing to Column 10. Discard the final 100 µL. (Range: 512 µg/mL to 1 µg/mL).

-

Inoculation: Add 100 µL of the diluted bacterial suspension to wells in Columns 1–11.

-

Column 11: Growth Control (Bacteria + Media + DMSO).

-

Column 12: Sterility Control (Media only).

-

-

Incubation: Incubate at 37°C for 18–24 hours.

-

Readout: Add 30 µL of Resazurin solution. Incubate for 2–4 hours. Blue indicates inhibition (no growth); Pink indicates active metabolism (growth).

Data Presentation Example:

| Compound ID | R-Group Substitution | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Activity Class |

| BN-01 | 4-Cl | 64 | >128 | Inactive |

| BN-05 | 2,4-Di-F | 8 | 16 | Moderate |

| BN-12 | 4-NO2 | 2 | 4 | Potent |

| Cipro | (Control) | 0.5 | 0.015 | Standard |

Phase III: Oncology Screening (High-Value Targets)